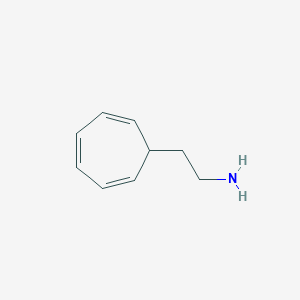
2,4,6-Cycloheptatriene-1-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Cycloheptatriene-1-ethylamine (CHTEA) is a cyclic amine that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Mecanismo De Acción
The mechanism of action of 2,4,6-Cycloheptatriene-1-ethylamine is not fully understood, but it is believed to act as a modulator of various receptors in the body. This includes the GABA receptor, which is involved in the regulation of neurotransmitter activity in the brain. 2,4,6-Cycloheptatriene-1-ethylamine has also been shown to interact with other receptors, including the adenosine receptor and the NMDA receptor.
Biochemical and Physiological Effects:
Studies have shown that 2,4,6-Cycloheptatriene-1-ethylamine has a range of biochemical and physiological effects, including the ability to enhance the activity of certain enzymes and modulate the activity of various receptors in the body. It has also been shown to have anxiolytic and sedative effects in animal models, suggesting that it may have potential as a therapeutic agent for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4,6-Cycloheptatriene-1-ethylamine is its unique structure, which makes it an interesting target for synthesis and investigation. However, the compound's complex synthesis method and limited availability can make it difficult to work with in the lab. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its potential applications.
Direcciones Futuras
There are many potential avenues for future research on 2,4,6-Cycloheptatriene-1-ethylamine. One area of interest is the compound's potential as a therapeutic agent for anxiety disorders, as well as other conditions such as epilepsy and Parkinson's disease. Additionally, further investigation into the compound's mechanism of action and its interactions with various receptors in the body could help to shed light on its potential applications in pharmacology and drug development. Finally, the synthesis of 2,4,6-Cycloheptatriene-1-ethylamine and related compounds could be further optimized to improve yields and make the compound more widely available for research purposes.
In conclusion, 2,4,6-Cycloheptatriene-1-ethylamine is a compound with a unique structure and potential applications in a variety of scientific fields. Its complex synthesis method and limited availability make it challenging to work with, but its potential as a therapeutic agent and its ability to modulate various receptors in the body make it an interesting target for further investigation. Future research on 2,4,6-Cycloheptatriene-1-ethylamine could help to shed light on its mechanism of action and potential applications in pharmacology and drug development.
Métodos De Síntesis
2,4,6-Cycloheptatriene-1-ethylamine can be synthesized through a variety of methods, including the reaction of cycloheptatriene with ethylamine in the presence of a catalyst. Other methods involve the use of other reagents such as sodium hydride or lithium aluminum hydride. The synthesis of 2,4,6-Cycloheptatriene-1-ethylamine is a complex process that requires careful control of reaction conditions to ensure the formation of the desired product.
Aplicaciones Científicas De Investigación
2,4,6-Cycloheptatriene-1-ethylamine has been studied for its potential applications in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology. One of the main areas of interest is the compound's ability to act as a ligand for various receptors in the body. This has led to investigations into its potential as a therapeutic agent for a range of diseases and conditions.
Propiedades
Número CAS |
100860-90-0 |
|---|---|
Nombre del producto |
2,4,6-Cycloheptatriene-1-ethylamine |
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
2-cyclohepta-2,4,6-trien-1-ylethanamine |
InChI |
InChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h1-6,9H,7-8,10H2 |
Clave InChI |
ZMBUPYIGIKMHGB-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(C=C1)CCN |
SMILES canónico |
CCNC1C=CC=CC=C1 |
Sinónimos |
beta-Tropylethylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
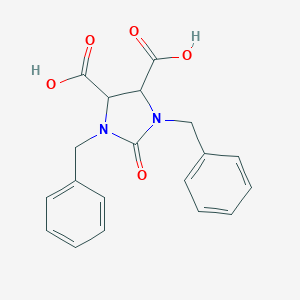
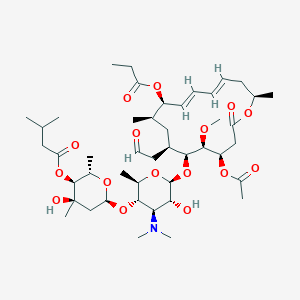


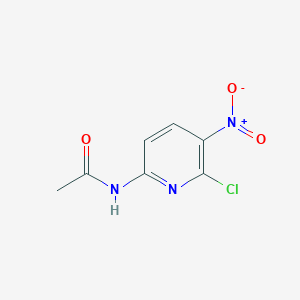
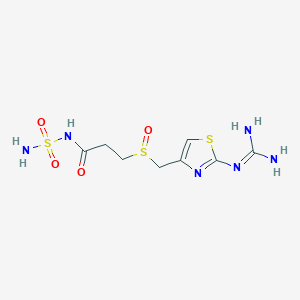
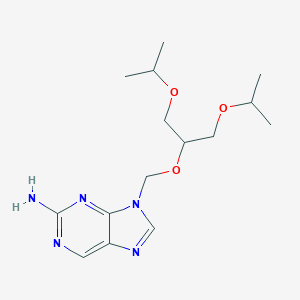
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)